Furan-2-yl benzoate is a molecule synthesized by combining furan-2-ol and benzoic acid. Researchers have explored various methods for its synthesis, including traditional esterification reactions and microwave-assisted approaches. [, ] These studies often involve detailed characterization of the synthesized compound using techniques like nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) to confirm its structure and purity. [, ]
Furan-2-yl benzoate is an organic compound characterized by the presence of a furan ring (a five-membered aromatic ring containing oxygen) and a benzoate moiety (derived from benzoic acid). The compound features a furan substituent at the 2-position of the benzene ring, which contributes to its unique chemical properties. Furan-2-yl benzoate can be represented by the molecular formula and has a molecular weight of approximately 194.19 g/mol. Its structure allows for various interactions due to the presence of both aromatic and heterocyclic components, making it a subject of interest in organic synthesis and medicinal chemistry.
Furan derivatives, including furan-2-yl benzoate, have been studied for their biological activities. Some notable findings include:
The synthesis of furan-2-yl benzoate can be achieved through several methods:
Furan-2-yl benzoate has several applications across different fields:
Research into the interactions of furan-2-yl benzoate with various biological systems has revealed significant insights:
Furan-2-yl benzoate shares structural similarities with various other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Furan-2-carboxylic Acid | Carboxylic Acid | Contains a carboxylic group; used in synthesis |
| Benzofuran | Heterocyclic Compound | Contains two fused aromatic rings; distinct reactivity |
| Furoic Acid | Carboxylic Acid | Lacks the aromatic benzene ring; more polar |
| 5-Hydroxyfural | Hydroxylated Furan | Contains hydroxyl group; different solubility properties |
Furan-2-yl benzoate is unique due to its combination of both furan and benzoate characteristics, which allows for diverse reactivity patterns not found in simpler derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈O₃ |
| Molecular Weight (g/mol) | 188.18 |
| Exact Mass (g/mol) | 188.04734 |
| Carbon (%) | 70.21 |
| Hydrogen (%) | 4.29 |
| Oxygen (%) | 25.51 |
The molecular structure of furan-2-yl benzoate features two distinct aromatic systems connected through an ester linkage . The compound consists of a benzoate group (derived from benzoic acid) and a furan ring, with the ester bond forming between the carboxylic acid functionality of benzoic acid and the hydroxyl group at the 2-position of furan [1].
The benzoate portion contains a six-membered aromatic ring with a carbonyl group attached, while the furan component is a five-membered aromatic heterocycle containing an oxygen atom [1]. The connection between these two moieties occurs at the 2-position of the furan ring, creating the characteristic ester linkage [1].
Bond lengths within the structure follow typical patterns for aromatic and ester functionalities [5]. In the benzoate group, carbon-carbon bonds in the aromatic ring measure approximately 1.39 Å, reflecting their aromatic character [5]. The carbonyl bond (C=O) exhibits a shorter length of approximately 1.22 Å, consistent with its double-bond nature [5]. The carbon-oxygen single bond in the ester linkage measures around 1.34 Å [5].
The furan ring displays carbon-carbon bond lengths ranging from 1.38 to 1.42 Å, while the carbon-oxygen bonds within the furan measure approximately 1.36 Å [5]. These measurements reflect the aromatic character of the furan ring, with some bond length alternation due to the presence of the oxygen heteroatom [5].
The carbon atoms in both the benzoate carbonyl group and the furan ring exhibit sp² hybridization [5]. This hybridization creates a trigonal planar geometry around these carbon atoms, contributing to the overall planarity of the molecule [5]. The planarity of both aromatic systems, along with the relatively rigid ester linkage, results in a nearly planar overall molecular structure [5].
Both the benzoate and furan components possess aromaticity, featuring delocalized π-electron systems that contribute to their stability [5]. The presence of these conjugated systems allows for multiple resonance structures, further enhancing the compound's stability [5].
Table 2: Structural Features and Bonding in Furan-2-yl benzoate
| Property | Description |
|---|---|
| Bond Type in Benzoate Group | C-C (aromatic): ~1.39 Å, C=O (carbonyl): ~1.22 Å, C-O (ester): ~1.34 Å |
| Bond Type in Furan Ring | C-C (aromatic): ~1.38-1.42 Å, C-O (furan): ~1.36 Å |
| Hybridization of Carbon in Carbonyl | sp² hybridized, trigonal planar geometry |
| Hybridization of Carbon in Furan | sp² hybridized, part of aromatic system |
| Planarity | Both benzoate and furan rings are planar; ester linkage maintains near-planarity |
| Aromaticity | Both benzoate and furan rings are aromatic systems with delocalized π electrons |
| Resonance Structures | Multiple resonance structures possible due to conjugated π systems in both rings |
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides systematic rules for naming chemical compounds, ensuring clear and unambiguous identification [1]. For furan-2-yl benzoate, these naming conventions follow specific principles related to ester compounds containing aromatic and heterocyclic components [1].
The IUPAC name "furan-2-yl benzoate" is constructed according to established nomenclature rules for esters [1]. In this name, "benzoate" serves as the parent structure, derived from benzoic acid, while "furan-2-yl" functions as the substituent group attached to the ester oxygen [1] [6].
The systematic name follows the general pattern for esters: "[alcohol-derived group] [acid-derived name]" [1]. In this case, "furan-2-yl" represents the alcohol-derived portion (though furan-2-ol itself is not commonly isolated), and "benzoate" represents the acid-derived component [1] [6].
The locant designation "2-yl" in the name indicates that the attachment to the ester oxygen occurs at position 2 of the furan ring [1]. This specificity is crucial for proper structural identification, as attachment at different positions would result in distinct compounds with different properties [1] [6].
In terms of functional group priority, the ester group takes precedence in the naming hierarchy [1]. Consequently, the compound is named as a benzoate derivative rather than as a substituted furan [1]. This priority assignment follows IUPAC rules for functional group precedence [1] [6].
Table 3: IUPAC Naming Conventions for Furan-2-yl benzoate
| Property | Description |
|---|---|
| IUPAC Name | furan-2-yl benzoate |
| Systematic Name | furan-2-yl benzoate |
| IUPAC Nomenclature Rules Applied | Named as an ester of benzoic acid with furan-2-ol (not commonly isolated) |
| Locant Designation | The '2-yl' indicates attachment at position 2 of the furan ring |
| Functional Group Priority | Ester group takes priority; named as a benzoate with furan as the substituent |
Furan-2-yl benzoate is known by several alternative names and designations in scientific literature and chemical databases [1]. These synonyms provide different ways to refer to the same compound, often reflecting various naming conventions or historical nomenclature practices [1].
The most common alternative name for the compound is "2-furyl benzoate," which represents a simplified version of the IUPAC name [1] [3]. This designation maintains the essential structural information while using the shorter term "furyl" instead of "furan-yl" [1] [3].
Chemical synonyms include "benzoic acid furan-2-yl ester," which follows an older naming convention that places the acid component first, followed by the alcohol-derived portion [1] [4]. This format emphasizes the compound's derivation from benzoic acid [1].
Registry identifiers serve as unique numerical or alphanumerical codes that unambiguously identify chemical compounds across different databases and information systems [1]. For furan-2-yl benzoate, several standard identifiers are used in scientific literature and chemical databases [1].
In the PubChem database maintained by the National Center for Biotechnology Information, furan-2-yl benzoate is assigned the PubChem Compound Identifier (CID) 5325846 [1]. This identifier allows for easy access to comprehensive information about the compound's properties, structure, and related data within the PubChem system [1].
The International Chemical Identifier (InChI) for furan-2-yl benzoate is InChI=1S/C11H8O3/c12-11(9-5-2-1-3-6-9)14-10-7-4-8-13-10/h1-8H [1]. This string encodes the complete structural information of the molecule in a format designed for computational processing [1]. The InChI provides a standardized way to represent the chemical structure that can be used across different chemical information systems [1].
The InChIKey, a hashed version of the InChI designed for easier web searches and database indexing, is HMUXGYCCWIHXMK-UHFFFAOYSA-N [1] [4]. This condensed identifier serves as a convenient search term for finding information about the compound in online databases and literature [1].
The Simplified Molecular-Input Line-Entry System (SMILES) notation for furan-2-yl benzoate is C1=CC=C(C=C1)C(=O)OC2=CC=CO2 [1]. This linear string representation encodes the molecular structure in a format that is both human-readable and machine-processable [1].
Table 5: Registry Identifiers for Furan-2-yl benzoate
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 20055-18-9 |
| PubChem CID | 5325846 |
| InChI | InChI=1S/C11H8O3/c12-11(9-5-2-1-3-6-9)14-10-7-4-8-13-10/h1-8H |
| InChIKey | HMUXGYCCWIHXMK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)OC2=CC=CO2 |
Furan-2-yl benzoate exists as a solid at room temperature, typically appearing as powder or crystals [1]. The compound exhibits a white to pale yellow coloration, characteristic of many aromatic ester compounds [2]. Its crystalline nature facilitates handling and storage under standard laboratory conditions [1].
The solubility characteristics of furan-2-yl benzoate are primarily governed by its aromatic ester structure and the presence of the heterocyclic furan ring. The compound demonstrates significant solubility in organic solvents due to its hydrophobic aromatic system [3]. The polar surface area of 39.44 Ų indicates moderate polarity, which influences its dissolution behavior in different solvent systems [4].
Related furan-containing benzoate derivatives show enhanced solubility in polar organic solvents such as ethanol and methanol, while maintaining limited aqueous solubility [5]. The compound's LogP value of 2.499 suggests moderate lipophilicity, indicating preferential dissolution in non-polar to moderately polar organic solvents [4].
Furan-2-yl benzoate exhibits the following thermal properties:
Melting Point: 53.4°C (predicted) [6]
Boiling Point: 274°C (predicted) [6]
Flash Point: 129°C (predicted) [6]
These thermal characteristics indicate that the compound has moderate thermal stability under standard conditions. The relatively low melting point facilitates processing and handling, while the boiling point suggests reasonable volatility characteristics for laboratory applications [6].
Comparative analysis with related furan-containing benzoate compounds shows similar thermal behavior patterns. For instance, related compounds such as 2-furan-2-yl-benzoic acid methyl ester demonstrate boiling points in the range of 317.2°C at 760 mmHg, indicating the influence of structural modifications on thermal properties [7].
Furan-2-yl benzoate exhibits characteristic reactivity patterns associated with both the furan heterocycle and the benzoate ester functionality. The furan ring demonstrates typical electrophilic aromatic substitution reactivity, with the 2-position being particularly susceptible to electrophilic attack [12].
Chemical Reactivity Characteristics:
Electrophilic Reactions: The furan ring readily undergoes electrophilic substitution reactions, with preferential attack at the 2- and 5-positions [12]. The compound can participate in cycloaddition reactions, particularly Diels-Alder reactions, due to the electron-rich nature of the furan ring [12].
Nucleophilic Reactions: The ester carbonyl group is susceptible to nucleophilic attack, enabling hydrolysis, transesterification, and reduction reactions . Under basic conditions, the compound can undergo saponification to yield the corresponding carboxylic acid .
Oxidative Stability: The compound shows moderate resistance to oxidation under normal atmospheric conditions, though prolonged exposure to oxidizing agents may lead to degradation of the furan ring . The Henry's Law constant of 6.46 × 10⁻⁷ atm·m³/mol indicates low volatility and moderate environmental persistence [6].
Thermal Reactivity: At elevated temperatures, furan-2-yl benzoate may undergo thermal decomposition with potential ring-opening reactions of the furan moiety [3]. The compound demonstrates stability under standard synthetic conditions but requires careful temperature control during reactions .